3-Amino-3-ethylpyrrolidin-2-one
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Overview
Description
3-Amino-3-ethylpyrrolidin-2-one is a heterocyclic organic compound featuring a five-membered ring structure with an amino group and an ethyl group attached to the pyrrolidin-2-one core
Mechanism of Action
Target of Action
3-Amino-3-ethylpyrrolidin-2-one is a derivative of pyrrolidin-2-one, a five-membered lactam present in both natural and synthetic compounds Pyrrolidin-2-one derivatives have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives , suggesting that they may interact with a variety of biological targets.
Mode of Action
It’s worth noting that pyrrolidin-2-one derivatives have been shown to have diverse biological activities . For instance, monoamine oxidase (MAO) inhibitors, which include certain pyrrolidin-2-one derivatives, have anti-inflammatory effects . They decrease the generation of end products such as hydrogen peroxide, aldehyde, and ammonium, and inhibit biogenic amine degradation
Biochemical Pathways
Given the potential anti-inflammatory effects of pyrrolidin-2-one derivatives , it’s plausible that this compound may influence pathways related to inflammation and immune response.
Result of Action
Pyrrolidin-2-one derivatives have been associated with a range of biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects
Biochemical Analysis
Biochemical Properties
The pyrrolidine ring is one of the nitrogen heterocycles that contribute to the stereochemistry of the molecule .
Cellular Effects
Pyrrolidinones have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Molecular Mechanism
It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-ethylpyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-substituted piperidines. The process typically includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods: Industrial production of this compound often employs cost-effective and scalable methods. The use of simple and inactivated cyclic amines as substrates, along with air-stable and low-cost copper salts as promoters, and non-poisonous oxidants like Oxone, makes this approach attractive for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-ethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pyrrolidin-2-one derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include Oxone and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve halogenating agents or other electrophiles.
Major Products: The major products formed from these reactions include various substituted pyrrolidin-2-one derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-Amino-3-ethylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile synthon in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Industry: The compound is utilized in the synthesis of fine chemicals, dyes, and pigments.
Comparison with Similar Compounds
Pyrrolidine-2-one: A structurally related compound with similar reactivity and applications.
Pyrrolidine-2,5-dione: Another related compound with distinct biological activities and synthetic utility.
Prolinol: A derivative of pyrrolidine with unique stereochemical properties and biological profiles.
Uniqueness: 3-Amino-3-ethylpyrrolidin-2-one stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. The presence of both an amino group and an ethyl group on the pyrrolidin-2-one core allows for diverse functionalization and application in various fields .
Properties
IUPAC Name |
3-amino-3-ethylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-2-6(7)3-4-8-5(6)9/h2-4,7H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGWWIYETNAZNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNC1=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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